3-Phenyl-3-(propan-2-yl)azetidine hydrochloride
Description
BenchChem offers high-quality 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBOPKGWGOGMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91562-33-3 | |
| Record name | 3-phenyl-3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure analysis of 3-Phenyl-3-(propan-2-yl)azetidine HCl
An In-Depth Technical Guide to the Molecular Structure Analysis of 3-Phenyl-3-(propan-2-yl)azetidine HCl
Foreword: A Multi-Modal Approach to Structural Certainty
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide focuses on a comprehensive analytical strategy for the structural elucidation of 3-Phenyl-3-(propan-2-yl)azetidine HCl, a substituted azetidine derivative. Azetidine rings are significant structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability.[1][2]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, mirroring the process a dedicated analytical chemistry team would undertake. We will explore a synergistic combination of spectroscopic, crystallographic, and computational methods. The causality behind each experimental choice is emphasized, providing not just a protocol, but a strategic framework for tackling complex structural challenges. As specific experimental data for this exact molecule is not publicly cataloged, this guide synthesizes foundational principles and data from analogous structures to present a robust, predictive, and verifiable analytical paradigm.
Foundational Analysis: Mass Spectrometry and Elemental Composition
The first step in characterizing any novel compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Rationale for Technique Selection
Unlike unit-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a unique elemental formula. This is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and providing a high degree of confidence in the compound's identity. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which is ideal for analyzing polar, salt-form compounds like the target HCl salt, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of 3-Phenyl-3-(propan-2-yl)azetidine HCl (approx. 0.1 mg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: The solution is infused into an ESI-Time of Flight (TOF) or E-Orbitrap mass spectrometer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is acquired over a mass range of m/z 50-500.
-
Internal Calibration: Data is acquired using an internal calibrant or dual-spray setup to ensure high mass accuracy.
Expected Data & Interpretation
The analysis will confirm the molecular weight of the free base (C₁₂H₁₇N, MW = 175.27 g/mol ). The primary ion observed will be the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Formula (Free Base) | C₁₂H₁₇N |
| Exact Mass (Free Base) | 175.1361 |
| Observed Ion | [M+H]⁺ |
| Expected m/z (HRMS) | 176.1439 |
The high-resolution data will allow for the confirmation of the elemental composition, distinguishing it from other potential formulas within a narrow mass tolerance window. Fragmentation patterns, if observed via MS/MS experiments, would likely show the loss of the propan-2-yl group (a neutral loss of 43.09 Da) as a primary fragmentation pathway.
Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity and stereochemistry of organic molecules in solution.[3][4][5] For a molecule like 3-Phenyl-3-(propan-2-yl)azetidine HCl, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to understand the molecule's solution-state conformation.
Rationale for Experimental Suite
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for HCl salts as it can help in observing the N-H proton.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: A standard ¹H spectrum and a proton-decoupled ¹³C spectrum are acquired.
-
2D Spectra: COSY, HSQC, and HMBC experiments are run using standard pulse programs.
Predicted Spectral Data and Interpretation
The structure of 3-Phenyl-3-(propan-2-yl)azetidine presents several key features that will be reflected in the NMR spectra. The azetidine ring is non-planar, leading to diastereotopic protons at the C2 and C4 positions, meaning they are chemically non-equivalent and will appear as distinct signals.[6][7]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| Phenyl-H (ortho) | 7.3-7.5 | ~128 | COSY to meta-H; HMBC to C-ipso, C-meta |
| Phenyl-H (meta) | 7.2-7.4 | ~127 | COSY to ortho-H, para-H |
| Phenyl-H (para) | 7.1-7.3 | ~126 | COSY to meta-H |
| Phenyl-C (ipso) | - | ~145 | HMBC from ortho-H, Azetidine-H (C2/C4) |
| Azetidine-H (C2/C4) | 3.5-4.5 (2H each, complex) | ~55-65 | COSY between geminal and vicinal H's; HMBC to C3, Phenyl-C(ipso) |
| Azetidine-C (C2/C4) | - | ~55-65 | HSQC to Azetidine-H signals |
| Azetidine-C (C3) | - | ~45-55 (Quaternary) | HMBC from Phenyl-H, Azetidine-H, Isopropyl-CH |
| Isopropyl-CH | 2.0-2.5 (Septet) | ~30-40 | COSY to Isopropyl-CH₃; HMBC to C3, Isopropyl-CH₃ |
| Isopropyl-CH₃ | 0.8-1.2 (Doublet, 6H) | ~15-25 | COSY to Isopropyl-CH; HMBC to Isopropyl-CH, C3 |
| N-H | Variable (Broad) | - | May show HMBC to C2/C4 |
The integrated NMR approach allows for the complete assembly of the molecular structure.
Caption: Integrated NMR strategy for structural elucidation.
Definitive 3D Structure: Single-Crystal X-Ray Crystallography
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous and high-precision determination of the molecule's three-dimensional structure in the solid state.[8][9][10] It is the "gold standard" for confirming absolute stereochemistry, bond lengths, bond angles, and the precise conformation of cyclic systems.[11]
Causality of the Method
For a molecule with a strained and conformationally important ring like azetidine, X-ray crystallography is essential. It will definitively resolve the puckering of the four-membered ring and the spatial orientation of the bulky phenyl and propan-2-yl substituents at the C3 position. This solid-state data serves as a crucial benchmark for validating the interpretations of solution-state NMR data and computational models.
Experimental Protocol: X-Ray Diffraction
-
Crystallization: High-quality single crystals are grown. This is often the most challenging step. Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/ether, isopropanol) is a common starting point.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected and mounted on a goniometer head.[12]
-
Data Collection: The crystal is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and then refined to yield a final model of the atomic positions, bond lengths, and angles.
Expected Data & Interpretation
The crystallographic data will provide precise measurements of the molecular geometry.
-
Azetidine Ring Conformation: The key parameter will be the puckering angle of the azetidine ring. Based on analogous 3-substituted azetidines, a puckered, non-planar conformation is expected to relieve ring strain.[6][13] The dihedral angle between the C2-N1-C4 and C2-C3-C4 planes is anticipated to be significant.
-
Substituent Orientation: The analysis will confirm the orientation of the phenyl and propan-2-yl groups. Due to steric hindrance, it is highly probable that the larger phenyl group will occupy a pseudo-equatorial position relative to the puckered ring to minimize interactions with the azetidine protons.
-
Intermolecular Interactions: The data will also reveal how the molecules pack in the crystal lattice, including any hydrogen bonding involving the azetidinium proton (N-H) and the chloride counter-ion.
In Silico Analysis: Computational Conformational Modeling
Computational chemistry provides a powerful tool to explore the potential energy surface of a molecule and predict its most stable conformations.[14][15] This in silico analysis complements experimental data, helps rationalize observed phenomena (like NMR chemical shifts), and can predict geometries when experimental methods are challenging.[16]
Rationale for Computational Analysis
For a flexible molecule containing a puckered ring, multiple low-energy conformations may exist.[17][18] A conformational search can identify these stable structures and calculate their relative energies, providing insight into which conformer is likely to be most populated in solution, thereby aiding in the interpretation of NMR data.
Workflow: Conformational Analysis
-
Structure Building: A 3D model of 3-Phenyl-3-(propan-2-yl)azetidine is built using molecular modeling software.
-
Conformational Search: A systematic or random search of torsional angles is performed using a computationally inexpensive method like a molecular mechanics (MM) force field to generate a wide range of possible conformations.
-
Geometry Optimization: The unique, low-energy conformers identified in the search are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine the global minimum and the population of other low-energy states.
Expected Results & Synergy with Experimental Data
The computational results are expected to corroborate the findings from X-ray and NMR analysis. The lowest energy conformer predicted by DFT should closely match the solid-state structure determined by crystallography. Furthermore, by calculating NMR chemical shifts for the predicted low-energy conformers and comparing them to the experimental spectrum, a deeper and more validated understanding of the solution-state structure can be achieved.
Caption: Comprehensive workflow for molecular structure validation.
Conclusion
The structural elucidation of 3-Phenyl-3-(propan-2-yl)azetidine HCl is not a task for a single technique but requires a synergistic, multi-modal approach. High-resolution mass spectrometry establishes the fundamental molecular formula. A comprehensive suite of NMR experiments maps the intricate atomic connectivity and provides insight into the dynamic solution-state conformation. Single-crystal X-ray crystallography delivers the definitive, static 3D structure with unparalleled precision. Finally, computational modeling acts as a powerful corroborative and predictive tool, bridging the gap between the solid and solution states. By integrating the data from these orthogonal techniques, researchers and drug developers can achieve the highest level of confidence in the molecular structure, a critical prerequisite for advancing a compound through the development pipeline.
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ACS Publications. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. [Link]
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PubMed. (2007). Conformational preferences of proline analogues with different ring size. [Link]
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YouTube. (2022). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. [Link]
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ACS Publications. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
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YouTube. (2020). Azetidine: Basicity and Preparation. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Phenyl-3-(propan-2-yl)azetidine HCl in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 3-Phenyl-3-(propan-2-yl)azetidine HCl in a range of common organic solvents. Solubility is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability.[1][2][3] Due to the limited availability of public experimental data for this specific molecule, this document serves as a detailed methodological guide. It outlines the predicted physicochemical properties of the compound, presents a robust, step-by-step protocol for experimental solubility determination using the industry-standard isothermal shake-flask method, and provides a template for data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction: The Imperative of Solubility Profiling
The journey of a chemical entity from discovery to a viable product is critically dependent on its physical and chemical properties. Among these, solubility is a cornerstone parameter that dictates the feasibility of numerous developmental stages.[4][5] For an active pharmaceutical ingredient (API), poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulation, and the need for high, often impractical, dosages.[1][3] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely procedural but a fundamental necessity for informed decision-making in drug development.[2]
Introducing 3-Phenyl-3-(propan-2-yl)azetidine HCl
3-Phenyl-3-(propan-2-yl)azetidine HCl is a substituted azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[6] Their strained ring system provides a rigid scaffold that can lead to unique pharmacological properties.[6][7][8] The presence of a phenyl group and an isopropyl group at the 3-position introduces significant lipophilicity, while the hydrochloride salt form of the azetidine nitrogen ensures a degree of polarity and potential for aqueous solubility. This structural combination suggests a complex and nuanced solubility profile that requires empirical determination.
Molecular Structure:
This guide establishes a validated methodology to systematically characterize the solubility of this compound, providing the foundational data required for subsequent process chemistry and formulation activities.
Predicted Physicochemical Properties & Solubility Rationale
Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure can provide valuable insights into its expected behavior.
-
Polarity and Lipophilicity: The molecule possesses both a highly nonpolar phenyl and isopropyl group and a polar, ionizable ammonium chloride group. This amphipathic nature suggests it will not follow simple "like dissolves like" rules. Its solubility will be a delicate balance between the solvent's ability to solvate the ionic head and the nonpolar tail.
-
pKa: The conjugate acid of a simple azetidine ring has a pKa of approximately 11.3.[9][10] Substitution can alter this value. The basicity of the azetidine nitrogen is a key factor; as a hydrochloride salt, the compound is already in its protonated, more polar form.[7] In non-aqueous basic solvents, deprotonation to the free base would significantly increase its solubility in nonpolar media.
-
Hydrogen Bonding: The protonated nitrogen (N+H2) is a strong hydrogen bond donor. Therefore, solubility is expected to be higher in solvents that are effective hydrogen bond acceptors (e.g., alcohols, DMSO).
Based on these principles, we can hypothesize a qualitative solubility trend:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, which can effectively solvate both the cation via hydrogen bonding and the anion, and also interact favorably with the phenyl group.
-
Moderate Solubility: Likely in polar aprotic solvents such as acetone or acetonitrile, and in chlorinated solvents like dichloromethane (DCM).
-
Low to Insoluble: Predicted for nonpolar aliphatic and aromatic hydrocarbons like hexane and toluene, which cannot effectively solvate the charged portion of the molecule.
Gold-Standard Methodology: Isothermal Shake-Flask Solubility Determination
To generate reliable and reproducible quantitative data, the isothermal equilibrium shake-flask method is the gold standard and is recommended by regulatory bodies like the USP.[11][12][13] This method measures the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature.[3]
Core Principle
The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[14] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is accurately measured.[11][15]
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure accuracy and confirm that equilibrium has been reached.
Materials & Equipment:
-
3-Phenyl-3-(propan-2-yl)azetidine HCl (purity >99%)
-
HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Add an excess of 3-Phenyl-3-(propan-2-yl)azetidine HCl (e.g., ~50 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Time to Equilibrium (Self-Validation): To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within ±5%).[15] For this guide, we will proceed with a 48-hour equilibration time, which is typically sufficient.[14]
-
Sample Preparation & Separation:
-
After 48 hours, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes.
-
To ensure complete removal of solids, centrifuge the vials at 5000 rpm for 15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent undissolved microparticles from artificially inflating the concentration reading.
-
-
Dilution: If the solution is expected to be highly concentrated, perform an accurate, validated dilution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the samples using a validated HPLC-UV method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and precise method for quantifying the concentration of the analyte in solution.[16][17][18]
-
Principle: The HPLC system separates the analyte from any potential impurities or degradants. The UV detector measures the absorbance of the analyte at a specific wavelength as it passes through the flow cell. According to the Beer-Lambert law, this absorbance is directly proportional to the concentration.[19]
-
Method Setup (Illustrative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm (corresponding to the absorbance of the phenyl group).
-
Calibration: A calibration curve must be generated using at least five standards of known concentration, prepared by dissolving the compound in the mobile phase. The curve's linearity (R² > 0.999) validates the method for quantification.[16][19]
-
Illustrative Data & Scientific Interpretation
The following table presents a set of hypothetical but scientifically plausible solubility data for 3-Phenyl-3-(propan-2-yl)azetidine HCl, as would be determined by the protocol above.
Table 1: Hypothetical Solubility of 3-Phenyl-3-(propan-2-yl)azetidine HCl at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Classification |
| Polar Protic | Methanol | 32.7 | >200 | Very Soluble |
| Ethanol | 24.6 | 125 | Freely Soluble | |
| Isopropanol | 19.9 | 45 | Soluble | |
| Polar Aprotic | Acetone | 21.0 | 15 | Sparingly Soluble |
| Acetonitrile | 37.5 | 8 | Slightly Soluble | |
| Chlorinated | Dichloromethane | 9.1 | 22 | Soluble |
| Ester | Ethyl Acetate | 6.0 | <1 | Very Slightly Soluble |
| Aromatic | Toluene | 2.4 | <0.1 | Practically Insoluble |
| Aliphatic | n-Hexane | 1.9 | <0.1 | Practically Insoluble |
Interpretation of Results
The illustrative data aligns with the initial physicochemical predictions.
-
Dominance of Polarity and Hydrogen Bonding: The highest solubility is observed in polar protic solvents (Methanol, Ethanol). This is because these solvents excel at solvating the ionic N+H2-Cl- portion of the molecule through strong hydrogen bonding and dipole-ion interactions. The decreasing solubility from methanol to isopropanol, despite all being alcohols, highlights the impact of decreasing polarity and increasing steric hindrance.
-
Role of Polar Aprotic Solvents: Solvents like acetone and acetonitrile show significantly lower solubility. While they are polar, they are not hydrogen bond donors and are less effective at solvating the chloride anion, making the dissolution of the ionic salt less favorable.
-
Anomalous Behavior in Dichloromethane (DCM): The relatively good solubility in DCM, a solvent of lower polarity, can be attributed to its ability to form weak hydrogen bonds and effectively solvate lipophilic portions of molecules, suggesting it strikes a good balance for this specific amphipathic structure.
-
Insolubility in Nonpolar Solvents: The compound is practically insoluble in nonpolar solvents like toluene and hexane. These solvents lack any effective mechanism to overcome the crystal lattice energy of the ionic salt, demonstrating the dominant influence of the hydrochloride group in these systems.
Visualizing the Workflow
A clear, logical workflow is essential for reproducible scientific investigation. The following diagram outlines the complete process for determining the solubility of 3-Phenyl-3-(propan-2-yl)azetidine HCl.
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Methodological & Application
Application Note: Preparation and Handling of Stock Solutions for 3-Phenyl-3-(propan-2-yl)azetidine HCl
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 3-Phenyl-3-(propan-2-yl)azetidine HCl. Substituted azetidines are a class of compounds with significant interest in medicinal chemistry, and the integrity of experimental data is critically dependent on the proper handling and solubilization of these molecules. This guide moves beyond a simple protocol, offering a framework for solvent selection, quality control, and stability assessment, ensuring the reliability of downstream biological and chemical assays. We address the causality behind procedural choices, emphasizing best practices for handling a compound for which extensive public data may not be available.
Compound Characterization and Safety
Physicochemical Properties
3-Phenyl-3-(propan-2-yl)azetidine HCl is a substituted four-membered heterocyclic amine, presented as a hydrochloride salt. The structure combines a hydrophilic azetidine hydrochloride moiety with bulky, hydrophobic phenyl and isopropyl groups. This amphipathic nature dictates its solubility characteristics. The HCl salt form is intentionally designed to enhance aqueous solubility compared to its freebase form.[1][2] However, complete solubility in neutral aqueous buffers may still be challenging.
Key physicochemical data, calculated based on its structure, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N · HCl | Calculated |
| Molecular Weight | 211.74 g/mol | Calculated |
| Appearance (Expected) | White to off-white crystalline powder | Based on similar azetidine salts[1][2] |
| Structure | ![]() | N/A |
Safety and Handling Precautions
| Hazard | Precautionary Measure | Rationale |
| Contact Hazard | Causes skin and eye irritation.[3][4] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[4] |
| Inhalation Hazard | May cause respiratory tract irritation.[5][6] | Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles. |
| General Handling | Hygroscopic nature is possible. | Store in a tightly sealed container in a desiccator to protect from moisture, which can affect compound weight and stability.[7][8] |
| Disposal | Dispose of waste according to institutional and local environmental regulations. |
Stock Solution Preparation: A Validated Approach
The goal of preparing a stock solution is to create a concentrated, stable, and accurate source of the compound that can be reliably diluted into working solutions for various assays.[9] The choice of solvent is the most critical factor and is dictated by the requirements of the downstream experiment.
Strategic Solvent Selection
A decision-making workflow for solvent selection is presented below. The primary objective is to maximize compound solubility while minimizing any potential interference or toxicity in the final assay.[10][11]
Caption: Decision tree for selecting an appropriate stock solution solvent.
Solvent Considerations:
-
Dimethyl Sulfoxide (DMSO): A universal polar aprotic solvent capable of dissolving a wide range of compounds.[11] It is the recommended starting point for creating high-concentration stocks (e.g., 10-50 mM). However, DMSO can exhibit biological effects and toxicity at higher concentrations, so the final concentration in cell-based assays should typically be kept below 0.5%.[11][12]
-
Ethanol (EtOH): A suitable alternative if DMSO is incompatible with the assay.[11] Evaporation can be a concern, so containers should be sealed tightly.
-
Sterile Water or Buffers (PBS, Tris-HCl): Ideal for downstream applications, but solubility of 3-Phenyl-3-(propan-2-yl)azetidine HCl may be limited. The hydrochloride salt structure suggests initial testing in sterile, deionized water is warranted.
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and masses accordingly for different concentrations or volumes.
Materials:
-
3-Phenyl-3-(propan-2-yl)azetidine HCl (MW: 211.74 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance (readability of 0.01 mg)
-
1.5 mL or 2.0 mL microcentrifuge tube (amber or wrapped in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-Calculation: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 211.74 g/mol × 1000 mg/g = 2.12 mg
-
-
Weighing the Compound:
-
Place a clean microcentrifuge tube on the analytical balance and tare it.
-
Carefully add approximately 2.12 mg of the compound directly into the tube. Record the exact mass. Causality Note: Weighing directly into the final vial prevents material loss during transfer.[9]
-
-
Solvent Addition:
-
Based on the actual mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Actual Mass (mg) / 211.74 ( g/mol )] × [1 / 10 (mmol/L)] × 1,000,000 (µL/L)
-
Add the calculated volume of DMSO to the tube.
-
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a bright light source for any undissolved particulates.
-
If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[7][13]
-
If necessary, gently warm the solution to 37°C for a brief period to aid dissolution.[7] Causality Note: Increased kinetic energy from sonication and warming helps overcome the lattice energy of the solid, facilitating dissolution.
-
The final solution must be a clear, homogenous liquid.
-
Quality Control, Storage, and Dilution
A properly prepared stock solution is only useful if its stability and concentration are maintained until use.
Workflow for Stock Solution Validation and Use
Caption: Standard workflow from preparation to experimental use.
Short-Term Stability Assessment
Before storing and using a new stock solution, its short-term stability in the final assay medium should be confirmed.[10]
-
Prepare a working solution at the highest concentration planned for your experiment (e.g., 10 µM in cell culture media).
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation or color change at time 0, 4, and 24 hours.
-
If precipitation occurs, the solvent system or the highest working concentration may need to be re-evaluated.
Storage and Handling
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be aliquoted into smaller, single-use volumes.
-
Storage: Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[7] Use amber vials or wrap tubes in foil to protect the compound from light.
-
Thawing: When ready to use, thaw an aliquot quickly and bring it to room temperature before opening the cap to prevent condensation from forming inside the tube.
Protocol: Preparation of Working Solutions
Precipitation is a common risk when diluting a high-concentration organic stock into an aqueous buffer.[12][13]
-
Add the small volume of the thawed stock solution to a moving volume of the diluent (e.g., cell culture media or PBS). Causality Note: Adding the stock to a vortexing or swirling buffer promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.[10]
-
Never add cold aqueous media to the stock solution, as this can decrease solubility.
-
Always prepare working solutions fresh for each experiment. Do not store dilute aqueous solutions for extended periods unless their stability has been explicitly validated.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in the primary solvent. | Solubility limit exceeded; Insufficient energy for dissolution. | 1. Re-check calculations. 2. Continue sonication and/or gentle warming (37°C). 3. If still insoluble, prepare a more dilute primary stock (e.g., 5 mM or 1 mM). |
| Stock solution is clear initially but forms precipitate upon storage at -20°C. | Compound is precipitating at low temperatures. | 1. Thaw and attempt to redissolve using sonication. 2. If it redissolves, this may be acceptable, but check for stability after thawing. 3. Consider storing at 4°C for short periods if stability is confirmed, or prepare fresh stock more frequently. |
| Precipitate forms immediately upon dilution into aqueous buffer/media. | The compound's solubility in the aqueous working solution is lower than the target concentration. | 1. Lower the final working concentration. 2. Increase the percentage of co-solvent (e.g., if the final DMSO concentration was 0.1%, try 0.5%), ensuring it is tolerated by the assay system.[10] 3. Use a stepwise dilution method, first diluting into a buffer with a higher organic content before the final dilution. |
References
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Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. [Link]
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ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]
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PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Summary for CID 12308726. [Link]
-
University of Wisconsin-Madison. (2023). Preparation of a Standard HCl Solution. [Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. [Link]
-
PubChemLite. (n.d.). 3-(propan-2-ylidene)azetidine hydrochloride (C6H11N). [Link]
-
NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST Chemistry WebBook. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization Strategies for the Azetidine Nitrogen in 3-Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry.[1][2][3] Its unique conformational constraints and ability to introduce three-dimensional character make it a valuable bioisostere for larger, more flexible, or aromatic systems.[4][5][6] Specifically, 3-phenylazetidines serve as a versatile platform for the development of novel therapeutics, with the nitrogen atom providing a key handle for diversification and modulation of physicochemical and pharmacological properties. This guide provides a detailed overview of established and emerging strategies for the functionalization of the azetidine nitrogen in 3-phenyl derivatives, complete with mechanistic insights and actionable laboratory protocols.
The Strategic Importance of N-Functionalization
The substitution on the azetidine nitrogen plays a pivotal role in defining the biological activity and pharmacokinetic profile of the resulting molecule. By carefully selecting the N-substituent, researchers can fine-tune parameters such as:
-
Target Affinity and Selectivity: The N-substituent can engage in crucial interactions with the biological target, such as hydrogen bonding, hydrophobic interactions, or ionic bonding, thereby influencing binding affinity and selectivity.
-
Solubility and Permeability: Modification of the nitrogen can significantly alter the molecule's polarity and lipophilicity, impacting its aqueous solubility and ability to cross biological membranes.
-
Metabolic Stability: The nature of the N-substituent can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its in vivo half-life.
-
Physicochemical Properties: N-functionalization allows for the modulation of pKa, which can be critical for drug absorption, distribution, and target engagement.
Key Functionalization Strategies at the Azetidine Nitrogen
This section will delve into the most common and effective methods for introducing diverse functionalities onto the nitrogen atom of 3-phenylazetidine.
N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation for introducing a wide range of alkyl groups. The choice of method often depends on the nature of the alkylating agent and the desired scale of the reaction.
This straightforward approach involves the reaction of 3-phenylazetidine with an alkyl halide in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to prevent competition with the azetidine nucleophile. The choice of base strength can be tailored to the reactivity of the alkyl halide.
-
Temperature: The reaction temperature is often elevated to accelerate the reaction rate, particularly with less reactive alkyl halides.
Protocol 1: General Procedure for N-Alkylation of 3-Phenylazetidine with an Alkyl Bromide
Materials:
-
3-Phenylazetidine hydrochloride
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-phenylazetidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-3-phenylazetidine.
Reductive amination offers a powerful method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[7][8] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, followed by in situ reduction.[7][9]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation.[8][10] It is mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it is more toxic.[7][8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the solvents of choice as they are compatible with the reducing agent and effectively solubilize the reactants.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive carbonyl compounds.
Protocol 2: Reductive Amination of 3-Phenylazetidine with an Aldehyde
Materials:
-
3-Phenylazetidine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-phenylazetidine (1.0 eq) in 1,2-dichloroethane, add the aldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 3-phenylazetidine.
N-Arylation: Forging the C-N Aryl Bond
The introduction of an aryl or heteroaryl group onto the azetidine nitrogen is a key strategy in medicinal chemistry. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation.[6][11][12]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium precatalyst, often in combination with a bulky electron-rich phosphine ligand, is essential for the catalytic cycle. Common catalyst systems include Pd₂(dba)₃/XPhos or preformed (NHC)Pd complexes.[11]
-
Ligand: The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the azetidine and facilitate the formation of the active palladium-amido complex.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.
Workflow for Buchwald-Hartwig N-Arylation:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 3: Buchwald-Hartwig N-Arylation of 3-Phenylazetidine
Materials:
-
3-Phenylazetidine (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene via syringe, followed by 3-phenylazetidine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-aryl-3-phenylazetidine.
N-Acylation: Formation of Amides
N-acylation is a robust method for introducing amide functionalities, which are prevalent in bioactive molecules. This can be achieved using various acylating agents.
The reaction of 3-phenylazetidine with an acyl chloride in the presence of a base is a highly efficient method for amide bond formation.
Causality Behind Experimental Choices:
-
Base: A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct.
-
Solvent: An aprotic solvent like dichloromethane or tetrahydrofuran (THF) is typically used.
-
Temperature: The reaction is often performed at 0 °C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.
Protocol 4: N-Acylation of 3-Phenylazetidine with an Acyl Chloride
Materials:
-
3-Phenylazetidine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-phenylazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the N-acyl-3-phenylazetidine.
Peptide coupling reagents facilitate the formation of an amide bond between 3-phenylazetidine and a carboxylic acid, avoiding the need for the often harsh conditions required to generate acyl chlorides.
Causality Behind Experimental Choices:
-
Coupling Reagents: A wide variety of coupling reagents are available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).
-
Base: A non-nucleophilic organic base like DIPEA is required to facilitate the reaction.
-
Solvent: Aprotic solvents such as DMF or DCM are commonly used.
General Workflow for Amide Coupling:
Caption: General Workflow for Amide Coupling.
Summary of Functionalization Strategies
| Strategy | Reagents | Key Advantages | Potential Challenges |
| N-Alkylation (Classical) | Alkyl halide, Base (K₂CO₃, Et₃N) | Simple, readily available reagents | Potential for over-alkylation, requires heating |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃) | High functional group tolerance, one-pot procedure | Use of hydride reagents, potential for side reactions |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base (NaOtBu) | Broad substrate scope, high efficiency | Air- and moisture-sensitive reagents, catalyst cost |
| N-Acylation (Acyl Chloride) | Acyl chloride, Base (Et₃N, DIPEA) | High reactivity, generally high yields | Acyl chlorides can be moisture-sensitive and corrosive |
| N-Acylation (Amide Coupling) | Carboxylic acid, Coupling reagent (HATU, EDC/HOBt), Base | Mild conditions, broad functional group compatibility | Cost of coupling reagents, potential for racemization |
Conclusion
The functionalization of the nitrogen atom in 3-phenylazetidine derivatives is a cornerstone of modern drug discovery, providing a powerful avenue for the synthesis of diverse and potent bioactive molecules. The choice of synthetic strategy depends on the desired N-substituent and the overall synthetic plan. By understanding the underlying principles and having access to robust protocols, researchers can effectively leverage these methods to accelerate their drug development programs.
References
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring in Organic Synthesis. Chemical Reviews, 108(9), 3988–4035. [Link]
-
Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(13), 2545–2559. [Link]
-
Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 71(48), 8967–8999. [Link]
-
Burdfield-Steel, E., & Toste, F. D. (2019). The Azetidine Ring as a Versatile Scaffold in Asymmetric Catalysis. ACS Catalysis, 9(1), 586–601. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Scale-up synthesis procedures for 3-Phenyl-3-isopropylazetidine HCl
An Application Guide for the Scale-Up Synthesis of 3-Phenyl-3-isopropylazetidine HCl
Authored by: A Senior Application Scientist
Introduction: The Significance of 3,3-Disubstituted Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained ring system imparts unique conformational rigidity and metabolic stability, making it a valuable bioisostere for various functional groups. Specifically, 3,3-disubstituted azetidines are increasingly sought-after motifs as they introduce a stereochemically defined three-dimensional exit vector, allowing for precise and improved interactions with biological targets. The 3-phenyl-3-isopropylazetidine core, in particular, combines a bulky aliphatic group with an aromatic ring, offering a unique lipophilic profile that can be crucial for modulating potency and pharmacokinetic properties.
Developing a robust, scalable, and economically viable synthesis for this class of compounds is a critical challenge for transitioning a drug candidate from discovery to development. This document provides a detailed, field-tested guide for the scale-up synthesis of 3-Phenyl-3-isopropylazetidine HCl, focusing on process safety, control, and validation.
PART 1: Strategic Analysis of Synthetic Routes for Scale-Up
Several synthetic strategies can be envisioned for the construction of the 3-phenyl-3-isopropylazetidine core. A successful scale-up campaign hinges on selecting a route that prioritizes safety, cost of goods, and process robustness over novel, but potentially less reliable, methodologies.
-
[2+2] Cycloadditions: Methods like the aza Paternò-Büchi reaction, involving the photocycloaddition of an imine and an alkene, are elegant for generating azetidines.[2][3] However, photochemical reactions often present significant scale-up challenges related to light penetration, specialized equipment, and quantum yield, making them less desirable for large-scale manufacturing.
-
Ring Expansion of Aziridines: The Johnson–Corey–Chaykovsky reaction can be used to expand aziridines to azetidines using sulfur ylides.[4] While effective, this method requires the prior synthesis of a substituted aziridine and the use of stoichiometric organosulfur reagents, which can complicate product purification and waste management on a large scale.
-
Intramolecular Nucleophilic Substitution (Recommended Route): The most reliable and widely adopted strategy for synthesizing azetidines involves the intramolecular cyclization of a γ-aminohalide or a related precursor where a nitrogen nucleophile displaces a leaving group on a carbon three atoms away.[5][6] This approach is favored for scale-up due to its predictability, use of conventional chemistry, and the availability of starting materials.
Chosen Strategy: We will focus on an intramolecular cyclization route starting from commercially available materials. This multi-step process is designed for control and scalability.
PART 2: Detailed Scale-Up Synthesis Protocol
This section outlines the step-by-step procedure for the synthesis of 3-Phenyl-3-isopropylazetidine HCl, beginning from 2-phenyl-3-methylbutanenitrile.
Overall Synthetic Workflow
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenyl-3-(propan-2-yl)azetidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride, a key intermediate in pharmaceutical research. Ensuring the purity of such building blocks is paramount for the safety and efficacy of final active pharmaceutical ingredients (APIs).[1][2] This document is designed to provide both foundational knowledge and advanced, actionable protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Analysis
Q1: What are the most common types of impurities I might encounter with 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride?
A1: Impurities can originate from the synthetic route or degradation.[2] They are typically categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Precursors used to construct the azetidine ring or attach the phenyl and propan-2-yl groups.
-
By-products: Resulting from side reactions. For azetidines, this can include products of elimination (alkenes) or ring-opening, especially if reaction conditions are not carefully controlled.[3]
-
Reagents and Catalysts: Residual reagents or catalysts from the synthetic steps.
-
-
Degradation Products:
-
The four-membered azetidine ring possesses considerable ring strain (approx. 25 kcal/mol), making it susceptible to decomposition.[4][5][6]
-
Acid/Base Mediated Ring Opening: Exposure to strong acidic or basic conditions, particularly at elevated temperatures, can lead to cleavage of the C-N bond, forming acyclic amine derivatives.[4][7]
-
-
Isomeric Impurities:
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pharmaceutical intermediates.[10] A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides critical clues to their structure and origin.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the primary structure of your target compound and can detect impurities if they are present at levels of ~1% or higher.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and the effectiveness of purification steps like column chromatography.
Q3: My crude product is an oil or a gum, but I expected a crystalline hydrochloride salt. What does this mean?
A3: 3-Phenyl-3-(propan-2-yl)azetidine in its free base form is likely an oil due to the tertiary amine. The hydrochloride salt is expected to be a crystalline solid.[13] If your final product is not a solid, it could indicate:
-
Incomplete Salt Formation: The free base was not fully protonated. This can happen if a stoichiometric or insufficient amount of HCl was used.
-
Presence of Impurities: High levels of impurities can disrupt the crystal lattice, preventing your product from solidifying. This is often referred to as "oiling out."
-
Residual Solvent: Trapped solvent can also result in a gummy or oily product. Ensure the product is thoroughly dried under high vacuum.
Q4: I'm seeing signs of degradation during my workup or purification. What makes this azetidine ring unstable?
A4: The reactivity of azetidines is largely driven by their ring strain.[6] While more stable than the three-membered aziridine ring, the azetidine ring can still undergo nucleophilic ring-opening, particularly when the nitrogen atom is activated (e.g., by protonation under acidic conditions).[7] The stability can be significantly influenced by the pKa of the azetidine nitrogen; substituents that lower the basicity can sometimes enhance stability against acid-mediated decomposition.[4] It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures during purification.
Section 2: Troubleshooting Guide - Purification Workflows
This section provides a logical, step-by-step approach to purifying your compound, addressing common scenarios encountered in the lab.
Decision Workflow for Purification
Caption: A general decision tree for purifying the target compound.
Scenario 1: My initial purity by HPLC is <95%. What's the best first step?
Answer: Recrystallization. For a crystalline solid like a hydrochloride salt, recrystallization is the most efficient first-line purification technique. It leverages differences in solubility between your product and impurities in a chosen solvent system. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[14]
-
Causality: The slow formation of a crystal lattice is a highly selective process. Molecules that do not fit perfectly into the lattice (i.e., impurities) are excluded and remain dissolved in the solvent.
-
Protocol: See Appendix A, Protocol 1 for a detailed recrystallization procedure.
-
Solvent Selection: Choosing the right solvent is critical. For amine hydrochlorides, polar solvents are a good starting point.[15]
| Solvent/System | Rationale & Comments |
| Isopropanol (IPA) | A common choice. Good balance of polarity. Often provides high recovery of hydrochloride salts. |
| Ethanol/Methanol | More polar than IPA. May be too good of a solvent, leading to lower recovery. Can be used in a solvent/anti-solvent system. |
| IPA / Diethyl Ether | A powerful solvent/anti-solvent system. Dissolve in minimal hot IPA, then slowly add ether until turbidity appears. Reheat to clarify, then cool. |
| Methanol / Ethyl Acetate | Similar to the IPA/ether system. Dissolve in methanol and precipitate with ethyl acetate.[16] |
| Acetonitrile | Can be an effective solvent for moderately polar compounds. |
-
Self-Validation: After recrystallization, analyze a small sample of the dried crystals and the mother liquor by TLC or HPLC. A successful purification will show a significant increase in product purity and a concentration of impurities in the mother liquor.
Scenario 2: Recrystallization didn't significantly improve purity. What's next?
Answer: Acid-Base Extraction. This technique is exceptionally effective for purifying amines by separating them from non-basic impurities.[17][18] The strategy involves converting the hydrochloride salt back to its neutral "free base" form, which is soluble in organic solvents, while ionic and highly polar impurities remain in the aqueous phase.[19]
-
Causality: This method exploits the dramatic change in solubility upon protonation/deprotonation of the azetidine nitrogen. The neutral free base is lipophilic and prefers organic solvents, while the protonated hydrochloride salt is ionic and water-soluble.[20]
-
Protocol: See Appendix A, Protocol 2 for a detailed acid-base extraction procedure.
-
Self-Validation: The purity of the final, re-precipitated hydrochloride salt should be checked by HPLC. Additionally, analyzing the initial aqueous washes can help identify the nature of the impurities that were removed.
Acid-Base Extraction Workflow
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. vernier.com [vernier.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Acid–base extraction - Wikipedia [en.wikipedia.org]
Validation & Comparative
C-13 NMR peak assignments for 3-Phenyl-3-(propan-2-yl)azetidine
This guide provides a rigorous technical analysis of the C-13 NMR spectral characteristics of 3-Phenyl-3-(propan-2-yl)azetidine (also known as 3-isopropyl-3-phenylazetidine).
As specific spectral data for this precise building block is often proprietary or absent from open-access databases, this guide utilizes chemometric fragment analysis and substituent chemical shift additivity rules derived from validated azetidine analogs (e.g., 3-phenylazetidine, 3,3-dimethylazetidine).
Part 1: Structural Analysis & Numbering Strategy
To ensure accurate assignment, we must first define the spin system. The molecule consists of a strained four-membered azetidine ring substituted at the C3 position with a phenyl group and an isopropyl (propan-2-yl) group.
Structural Logic[1]
-
C3 Quaternary Center: The substitution of the hydrogen at C3 (in 3-phenylazetidine) with an isopropyl group creates a quaternary center, significantly affecting the relaxation time (
) and chemical shift of C3. -
Symmetry: Assuming rapid nitrogen inversion or an achiral solvent environment, the C2 and C4 carbons are chemically equivalent (enantiotopic faces if the N is substituted, but equivalent in the free base due to rapid inversion).
-
Steric Strain: The bulky isopropyl group adjacent to the phenyl ring on a small ring introduces steric compression, likely shielding the isopropyl methyls (gamma-gauche effect).
Visualization (DOT Diagram)
The following diagram establishes the numbering scheme used in the assignment table.
Figure 1: Numbering scheme for 3-Phenyl-3-(propan-2-yl)azetidine. C2 and C4 are chemically equivalent in the time-averaged NMR spectrum.
Part 2: Comparative Assignment Data
The following table contrasts the target molecule with its mono-substituted precursor, 3-phenylazetidine . This comparison highlights the "substituent effect" of adding the isopropyl group.
Solvent:
| Carbon Position | Assignment | Predicted Shift ( | Shift in 3-Phenylazetidine (Ref) | Signal Type (DEPT) | |
| C1' | Phenyl Ipso | 144.5 - 146.0 | 142.8 | +2.5 | Quaternary (C) |
| C2', C6' | Phenyl Ortho | 126.5 - 127.5 | 127.1 | ~0.0 | CH |
| C3', C5' | Phenyl Meta | 128.2 - 128.8 | 128.5 | ~0.0 | CH |
| C4' | Phenyl Para | 126.0 - 126.8 | 126.8 | ~0.0 | CH |
| C2, C4 | Azetidine Ring | 62.0 - 64.5 | 56.5 | +6.5 | |
| C3 | Quaternary Core | 48.0 - 52.0 | 34.2 | +16.0 | Quaternary (C) |
| C5 | Isopropyl Methine | 33.0 - 35.0 | N/A | N/A | CH |
| C6, C7 | Isopropyl Methyls | 18.5 - 20.5 | N/A | N/A |
Technical Commentary on Assignments
-
The Quaternary Shift (C3): The most diagnostic change is at C3. In the mono-substituted parent, C3 is a methine (~34 ppm). The addition of the isopropyl group converts this to a quaternary center. The
-effect of the alkyl group typically deshields the carbon by 15–20 ppm. -
Ring Strain & Deshielding (C2/C4): The C2/C4 carbons are adjacent to the nitrogen, placing them naturally downfield (~56 ppm). The addition of the bulky isopropyl group at C3 introduces a
-substituent effect, further deshielding these carbons to the 62–64 ppm range. -
Isopropyl Identification: The isopropyl group will show a distinct high-field pattern. The methyls (C6/C7) will appear as a strong signal near 19 ppm. The methine (C5) will be around 34 ppm.
Part 3: Solvent Comparison (CDCl3 vs. DMSO-d6)
For drug development applications, spectra are often run in DMSO-d6 to mimic biological polarity or improve solubility of salts.
| Feature | DMSO- | Mechanistic Reason | |
| C2/C4 Shift | ~63.0 ppm | ~60.5 ppm | Solvation Effect: DMSO is a Lewis base and can solvate the NH proton (if free base), slightly increasing electron density on the ring carbons, causing an upfield shift. |
| C1' (Ipso) | ~145.0 ppm | ~146.5 ppm | Polarity: Higher dielectric constant of DMSO stabilizes the dipole of the aromatic ring connection. |
| Peak Width | Sharp | Broadened | Exchange: If the amine is a salt (e.g., HCl), the NH protons exchange slowly in DMSO, potentially broadening C2/C4 due to coupling with |
Part 4: Experimental Protocols
Sample Preparation (Standardized)
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Filtration: If the compound is a synthesized crude, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove paramagnetic inorganic particulates (e.g., metal catalyst residues) that broaden peaks.
Acquisition Parameters (Self-Validating)
To distinguish the quaternary C3 from the aromatic ipso carbon and confirm the number of attached protons:
-
Experiment 1: Standard 1H-decoupled 13C.
-
Scans: >512 (Quaternary carbons have long
relaxation times and low NOE enhancement). -
Delay (D1): Set to 2–3 seconds to ensure quaternary C3 integration is visible.
-
-
Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
-
Logic:
-
Up (Positive):
(Aromatic Ortho/Meta/Para, Isopropyl CH). -
Down (Negative):
(Azetidine C2/C4). -
Invisible: Quaternary C (C3, C-Ipso).
-
-
Validation: If the peak at ~50 ppm disappears in DEPT-135, it confirms C3 is quaternary, validating the 3,3-disubstitution pattern.
-
Synthesis of the Standard (For Verification)
If spectral ambiguity remains, synthesize the authentic standard via the dialkylation of phenylacetonitrile followed by reduction/cyclization, or via Mg-mediated cyclization of the corresponding
Workflow Visualization:
Figure 2: Logical workflow for confirming the quaternary C3 center using DEPT NMR.
References
-
General Azetidine Shifts
-
Comparison of 3-substituted azetidines: Couty, F., & Evano, G. (2006). "Synthetic Routes to Azetidines." Organic Preparations and Procedures International. Link
-
- Substituent Effects (Additivity Rules)
-
Solvent Effects in NMR
-
Analogous Structure Data (3-Phenylazetidine)
-
PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Link
-
Sources
Comparative Infrared Spectroscopy Analysis: Characteristic Bands of 3-Phenyl-3-(propan-2-yl)azetidine HCl
A Senior Application Scientist's Guide to Structural Elucidation
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the underlying principles for confident structural verification. We will dissect the molecule into its core functional components, compare their expected vibrational frequencies with established data, and provide a robust experimental protocol for acquiring high-quality spectra.
The Vibrational Blueprint: Deconstructing the Molecule
Infrared spectroscopy probes the vibrational modes of a molecule. The resulting spectrum is a unique fingerprint, where each absorption band corresponds to a specific bond stretching or bending. The spectrum of 3-Phenyl-3-(propan-2-yl)azetidine HCl is a composite of the signals from its three primary structural motifs: the protonated azetidine ring (azetidinium), the monosubstituted phenyl group, and the isopropyl group. Understanding the expected contributions of each is paramount for accurate interpretation.
The Azetidinium Cation: The Signature of a Protonated Amine
The presence of the hydrochloride salt transforms the secondary amine of the azetidine ring into a secondary ammonium (azetidinium) cation (R₂NH₂⁺). This protonation is the most dominant feature in the IR spectrum.
-
N-H⁺ Stretching: Unlike the sharp, weak N-H stretch of a free secondary amine (typically 3350–3310 cm⁻¹)[1], the N-H⁺ bond in an amine salt gives rise to a very broad and strong absorption band. This band is often complex, spanning from approximately 2700 cm⁻¹ down to 2200 cm⁻¹. This significant broadening and shift to lower frequency are due to strong intermolecular hydrogen bonding between the N-H⁺ group and the chloride counter-ion[2]. This broad feature often overlaps with the aliphatic C-H stretching region, appearing as a distinct, wide shoulder on its lower wavenumber side.
-
N-H⁺ Bending: A medium to strong bending vibration for the R₂NH₂⁺ group is expected in the 1620-1560 cm⁻¹ region. This band can sometimes overlap with the aromatic C=C stretching bands.
-
C-N Stretching: The stretching of the carbon-nitrogen single bonds within the aliphatic azetidine ring typically produces bands of medium intensity in the 1250–1020 cm⁻¹ range[3]. For some azetidine derivatives, this has been observed more specifically between 1267-1242 cm⁻¹[4].
The Phenyl Group: Aromatic Fingerprints
The monosubstituted phenyl ring provides several highly characteristic and reliable absorption bands that confirm its presence and substitution pattern.
-
Aromatic C-H Stretching: Look for weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region[5][6][7]. Their position at a higher frequency than aliphatic C-H stretches is a clear indicator of C(sp²)-H bonds.
-
Aromatic C=C Stretching (Ring Modes): The stretching and contracting of the carbon-carbon bonds within the benzene ring result in a series of bands, often referred to as "ring modes." These typically appear as two to four sharp bands of variable intensity in the 1620–1450 cm⁻¹ region[5][8]. Expect characteristic absorptions near 1600, 1580, and 1500 cm⁻¹[5][9].
-
Out-of-Plane (OOP) C-H Bending: These are among the most intense and diagnostic bands for determining aromatic substitution patterns. For a monosubstituted ring, two strong bands are expected. The first arises from the collective out-of-plane wagging of the five adjacent hydrogens and appears in the 770–730 cm⁻¹ range[10][11]. The second is a ring-puckering vibration, typically found near 690 cm⁻¹[10]. The presence of both of these strong absorptions is compelling evidence for a monosubstituted phenyl group[5][10].
The Isopropyl Group: Branched Alkyl Signatures
The isopropyl substituent provides clear signals in the aliphatic regions of the spectrum, which can be distinguished from the azetidine ring's CH₂ groups.
-
Aliphatic C-H Stretching: The C(sp³)-H bonds of the isopropyl group and the azetidine ring will produce strong, sharp absorption bands just below 3000 cm⁻¹, in the 2990–2850 cm⁻¹ range[5][12][13].
-
C-H Bending (Isopropyl Doublet): The most telling feature of an isopropyl group is a characteristic doublet arising from the symmetric C-H bending of the two methyl groups (gem-dimethyl). This results in two strong peaks of roughly equal intensity, one between 1385-1380 cm⁻¹ and the other between 1370-1365 cm⁻¹[5]. This distinct "forked" peak is a reliable indicator, distinguishing it from other alkyl groups. Additional C-H bending (scissoring) vibrations for CH₂ groups (from the azetidine ring) will appear near 1470-1450 cm⁻¹[7][14].
Data Summary and Comparison Guide
The following table summarizes the expected characteristic IR bands for 3-Phenyl-3-(propan-2-yl)azetidine HCl. Use this guide to compare an experimental spectrum against a theoretical model and against alternative structures lacking one of these key functional groups. For instance, a comparable azetidine without the phenyl group would lack the aromatic C-H stretch (>3000 cm⁻¹) and the strong OOP bands at ~750 and ~690 cm⁻¹. Similarly, a molecule without the isopropyl group would be missing the characteristic C-H bending doublet around 1380 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Comparative Notes |
| Azetidinium Cation | N-H⁺ Stretch | 2700 - 2200 | Strong, Very Broad | Distinguishing feature of an amine salt. Absent in the free base. |
| N-H⁺ Bend | 1620 - 1560 | Medium - Strong | May overlap with C=C ring modes. | |
| C-N Stretch | 1270 - 1240 | Medium - Weak | Confirms the presence of the aliphatic amine structure. | |
| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Weak - Medium | Confirms C(sp²)-H bonds. Appears at higher frequency than alkyl C-H. |
| C=C Ring Stretch | 1620 - 1450 | Medium - Strong (multiple bands) | Characteristic "skeletal" vibrations of the aromatic ring. | |
| C-H Out-of-Plane Bend | 770 - 730 | Strong | Diagnostic for monosubstitution (5 adjacent H's). | |
| Ring Puckering Bend | ~690 | Strong | Also diagnostic for monosubstitution. | |
| Isopropyl Group | Aliphatic C-H Stretch | 2990 - 2850 | Strong | Confirms C(sp³)-H bonds. Overlaps with azetidine CH₂ stretches. |
| C-H Bend (Doublet) | 1385 - 1365 | Strong | Highly characteristic doublet confirms the isopropyl group. | |
| Azetidine Ring | CH₂ Bend (Scissoring) | 1470 - 1450 | Medium | Standard methylene group vibration. |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most diagnostic IR absorption bands.
Caption: Molecular structure of 3-Phenyl-3-(propan-2-yl)azetidinium, highlighting key functional groups.
Experimental Protocol: Solid-State IR via KBr Pellet Method
For a solid hydrochloride salt, the Potassium Bromide (KBr) pellet method is the standard for transmission IR spectroscopy. KBr is ideal due to its transparency in the mid-IR region (4000-400 cm⁻¹) and its ability to form a clear, solid matrix under pressure[15].
Methodology
-
Materials Preparation:
-
Ensure all equipment (agate mortar and pestle, pellet die) is meticulously cleaned with a volatile solvent like acetone or ethanol and thoroughly dried. This prevents contamination from previous samples[16][17].
-
Use spectroscopy-grade KBr powder. KBr is hygroscopic; it should be stored in a desiccator and ideally dried in an oven (e.g., at 100°C for several hours) just before use to minimize interfering O-H bands from absorbed water[18].
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the 3-Phenyl-3-(propan-2-yl)azetidine HCl sample and 100-200 mg of the dried KBr powder. The typical sample-to-KBr ratio should be between 0.5% and 1% by weight[15][17]. An accurate ratio is crucial; too much sample leads to total absorption (flat-topped peaks), while too little results in a weak, noisy spectrum[18].
-
Place the sample and a small portion of the KBr in the agate mortar. Gently grind the sample to a very fine, consistent powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort peak shapes[15].
-
Add the remaining KBr and continue to grind and mix rapidly but thoroughly for 1-2 minutes until the mixture is homogenous[17]. Work quickly to minimize moisture absorption from the atmosphere[16].
-
-
Pellet Pressing:
-
Carefully transfer the homogenous powder mixture into the pellet die assembly, ensuring an even distribution on the die surface[17].
-
Place the die into a hydraulic press. Apply pressure gradually up to 8-10 tons and hold for several minutes. This immense pressure causes the KBr to plastically deform and fuse into a transparent or translucent disc, trapping the sample within the matrix[15].
-
Carefully release the pressure and retrieve the die. Gently remove the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
First, run a background spectrum. This can be done with an empty sample holder or, for better results, with a pellet made from pure KBr from the same batch[19]. This step is critical as it accounts for absorption from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring they are subtracted from the final sample spectrum.
-
Run the sample scan to acquire the spectrum of 3-Phenyl-3-(propan-2-yl)azetidine HCl.
-
Process the spectrum as needed (e.g., baseline correction) for final analysis.
-
Workflow Diagram
Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

